molecular formula C8H11N B1335104 Di-but-2-ynyl-amine CAS No. 53146-06-8

Di-but-2-ynyl-amine

Cat. No.: B1335104
CAS No.: 53146-06-8
M. Wt: 121.18 g/mol
InChI Key: NSSUYRUVVPJZGI-UHFFFAOYSA-N
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Description

Chemical Name: Di-but-2-ynyl-amine
CAS Number: 53146-06-8
Molecular Formula: C₈H₁₁N
Molecular Weight: 121.18 g/mol
Structure: Features two terminal alkyne (but-2-ynyl) groups attached to a central nitrogen atom. The linear alkyne substituents confer high reactivity due to the sp-hybridized carbon atoms, making it valuable in click chemistry, polymer synthesis, and as a ligand precursor .

Properties

IUPAC Name

N-but-2-ynylbut-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-3-5-7-9-8-6-4-2/h9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSUYRUVVPJZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389850
Record name Di-but-2-ynyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53146-06-8
Record name Di-but-2-ynyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-but-2-ynyl-amine can be synthesized through several methods. One common approach involves the alkylation of secondary amines with but-2-ynyl halides. For instance, the reaction of but-2-ynyl bromide with a secondary amine under basic conditions can yield this compound. The reaction typically requires a solvent such as acetonitrile and a base like sodium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: Di-but-2-ynyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison is provided below, focusing on molecular features, physical properties, and applications.

2.1. Dibenzyl-but-3-ynyl-amine

CAS Number : 132727-08-3
Molecular Formula : C₁₈H₁₉N
Molecular Weight : 249.35 g/mol
Structural Differences :

  • Two benzyl groups replace the terminal alkyne substituents in Di-but-2-ynyl-amine.
  • The alkyne is positioned at the 3-carbon (but-3-ynyl) rather than the 2-carbon.
    Applications : Primarily used in catalytic systems and as a building block for nitrogen-containing polymers. The benzyl groups enhance stability but reduce alkyne reactivity compared to this compound .
2.2. Ethyl(2-methylbut-3-yn-2-yl)amine

CAS Number : 14465-39-5
Molecular Formula : C₇H₁₃N
Molecular Weight : 111.19 g/mol
Structural Differences :

  • A methyl group branches the alkyne chain (but-3-yn-2-yl), and an ethyl group substitutes one alkyne.
  • Reduced symmetry compared to this compound.
    Applications : Acts as a chiral intermediate in pharmaceutical synthesis. The branching lowers boiling point (predicted <100°C) and steric hindrance, favoring nucleophilic reactions .
2.3. Diisopentylamine

CAS Number : 544-00-3
Molecular Formula : C₁₀H₂₃N
Molecular Weight : 157.30 g/mol
Structural Differences :

  • Branched isopentyl (3-methylbutyl) groups replace linear alkynes.
  • Lacks unsaturated bonds, reducing reactivity.
    Physical Properties :
  • Boiling Point: 121–122°C at 13.3 kPa.
  • Density: 0.77 g/cm³. Applications: Intermediate for surfactants and corrosion inhibitors. The absence of alkynes limits use in click chemistry but improves solubility in nonpolar solvents .
2.4. (dicyclopropylmethyl)(nonan-2-yl)amine

CAS Number: Not provided Molecular Formula: C₁₆H₃₁N Molecular Weight: 237.42 g/mol Structural Differences:

  • Cyclopropyl and long-chain alkyl (nonan-2-yl) substituents introduce steric bulk and lipophilicity. Applications: Potential use in agrochemicals due to enhanced lipid membrane penetration. The cyclopropyl groups may stabilize radical intermediates .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Applications
This compound 53146-06-8 C₈H₁₁N 121.18 Two but-2-ynyl groups Not reported Click chemistry, polymer synthesis
Dibenzyl-but-3-ynyl-amine 132727-08-3 C₁₈H₁₉N 249.35 Benzyl, but-3-ynyl Not reported Catalysis, nitrogen polymers
Ethyl(2-methylbut-3-yn-2-yl)amine 14465-39-5 C₇H₁₃N 111.19 Ethyl, branched alkyne <100 (estimated) Pharmaceutical intermediates
Diisopentylamine 544-00-3 C₁₀H₂₃N 157.30 Branched isopentyl groups 121–122 (at 13.3 kPa) Surfactants, corrosion inhibitors
(dicyclopropylmethyl)(nonan-2-yl)amine N/A C₁₆H₃₁N 237.42 Cyclopropyl, nonan-2-yl Not reported Agrochemical research

Key Research Findings

  • Reactivity : this compound’s terminal alkynes enable rapid Huisgen cycloaddition, outperforming branched analogs like Ethyl(2-methylbut-3-yn-2-yl)amine in click reactions .
  • Stability : Dibenzyl-but-3-ynyl-amine’s aromatic substituents improve thermal stability but reduce alkyne accessibility .
  • Industrial Use : Diisopentylamine’s low density and high boiling point make it suitable for high-temperature processes, unlike this compound, which is niche due to handling challenges .

Biological Activity

Di-but-2-ynyl-amine (DBYA), a compound characterized by its unique molecular structure featuring two butynyl groups and two amine functionalities, has garnered attention in various fields of scientific research. This article explores the biological activity of DBYA, focusing on its potential applications in medicinal chemistry, pharmacology, and organic synthesis.

Chemical Structure and Properties

This compound is a diamine with the following structural formula:

H2NCCCCNH2\text{H}_2N-\text{C}\equiv \text{C}-\text{C}\equiv \text{C}-\text{NH}_2

The presence of terminal alkyne groups (C≡C) makes DBYA a candidate for click chemistry reactions, which are valued for their efficiency in synthesizing complex molecules. The dual amine groups suggest potential roles as chelating agents or building blocks for polymer synthesis.

2. Monoamine Oxidase Inhibition

DBYA's structural characteristics align it with compounds that inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter metabolism. A study highlighted that modifications in similar compounds led to increased selectivity for MAO-B over MAO-A, indicating that DBYA could be explored for neuroprotective applications . The inhibition of MAO-B is particularly relevant in treating neurodegenerative disorders.

3. Potential Anticancer Activity

Preliminary investigations into related alkynes have suggested anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The cytotoxicity of these compounds against various cancer cell lines indicates that DBYA could be evaluated for similar effects .

Table 1: Summary of Biological Activities of this compound and Related Compounds

Activity Effect Reference
AntioxidantPotential scavenging ability
Anti-inflammatoryInhibition of inflammatory pathways
MAO-B InhibitionIncreased selectivity observed
AnticancerInduction of apoptosis

The biological activity of DBYA can be attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The amine groups can act as ligands, modulating receptor activity.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters like dopamine.
  • Cellular Uptake : The alkyne groups may enhance membrane permeability, facilitating cellular uptake and enhancing biological efficacy .

Q & A

Q. What are the common synthetic routes for preparing Di-but-2-ynyl-amine, and how can reaction conditions be optimized?

this compound can be synthesized via alkylation or reduction methods. For example, alkylation of sulfonamide derivatives of primary amines (to yield secondary amines) or reduction of imines/iminium salts are viable pathways . Catalysts such as palladium or nickel complexes may enhance yields in alkynyl amine syntheses, as seen in analogous compounds . Optimization involves adjusting temperature, solvent polarity, and stoichiometry to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and detect impurities.
  • Mass spectrometry (EI or ESI-MS) for molecular weight validation.
  • IR spectroscopy to identify amine (-NH) and alkyne (C≡C) functional groups. Solvent selection (e.g., deuterated chloroform for NMR) and sample concentration must be optimized to improve signal resolution .

Q. How should this compound be stored to maintain stability during experiments?

Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation or moisture absorption. Use amber glass vials to avoid photodegradation, and ensure containers are sealed with PTFE-lined caps .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity or interaction with biological targets?

  • Density Functional Theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic behavior.
  • Molecular docking simulations assess binding affinities to enzymes or receptors, leveraging software like AutoDock Vina. Validate predictions with experimental data (e.g., kinetic assays) to refine computational parameters .

Q. How can researchers reconcile contradictory data in studies involving this compound’s biological activity?

Perform a systematic review with heterogeneity analysis using metrics like to quantify variability across studies . Stratify data by experimental conditions (e.g., cell lines, dosages) and apply meta-regression to identify confounding factors. Cross-validate findings with orthogonal assays (e.g., in vitro vs. in vivo models) .

Q. What protocols ensure safe handling of this compound given its potential toxicity?

  • Use fume hoods and PPE (nitrile gloves, lab coats) to limit inhalation/skin contact.
  • Implement waste segregation for hazardous byproducts, following guidelines for amine disposal.
  • Monitor air quality with real-time sensors (e.g., PID detectors) for vapor leaks .

Q. How does this compound function as a ligand in coordination chemistry, and what catalytic applications exist?

The alkyne and amine groups enable chelation with transition metals (e.g., Cu, Pd), forming complexes useful in cross-coupling reactions (e.g., Sonogashira). Characterize complexes via X-ray crystallography or cyclic voltammetry to assess redox activity. Applications include synthesizing conjugated polymers or pharmaceuticals .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., time, catalyst loading) and identify optimal conditions.
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting metadata in public repositories (e.g., PubChem, Zenodo) .

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